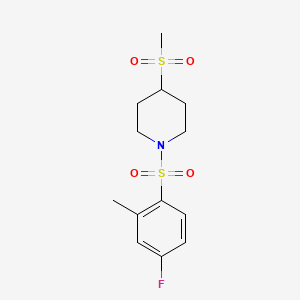
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine" is a chemically synthesized molecule that may be related to various sulfonamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfonamide and piperidine derivatives, which can be used to infer possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related sulfonamide derivatives typically involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine, as seen in the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives . This suggests that the synthesis of "1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine" could involve similar reagents and conditions, with the appropriate fluoro-methylphenyl and methylsulfonyl substituents.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized by spectroscopic techniques such as 1H-NMR, IR, and elemental analysis . X-ray crystallography can also be used to investigate the structure, as demonstrated by the study of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which revealed a chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom . These techniques could be applied to determine the molecular structure of "1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine".
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For instance, the synthesis of O-substituted derivatives of sulfonamides involves the substitution at the oxygen atom with different electrophiles . Additionally, the construction of substituted piperidin-4-one derivatives on solid support has been developed using polymer-bound sulfones as precursors . These reactions highlight the versatility of sulfonamide derivatives in chemical synthesis, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can vary depending on their structure. For example, the presence of substituents on the benzhydryl and sulfonamide rings influences the antibacterial activity of these compounds . The bioavailability of certain sulfonamide derivatives can be improved by modifications that increase stability toward rat liver microsomes . Furthermore, the introduction of specific functional groups can lead to selective agonist activity at human beta(3)-adrenergic receptors . These studies suggest that the physical and chemical properties of "1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine" would need to be empirically determined to understand its potential biological activities and pharmacokinetic profile.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The compound and its derivatives have been actively researched for their synthesis and biological activities. Studies have demonstrated their significance in creating new ligands with selective affinity for certain receptors, notably the 5-HT2A receptor. Such selectivity is critical in the development of drugs targeting specific pathways without affecting others, reducing potential side effects (H. Wang, et al., 2001). Moreover, the exploration of fluoroaminosulfones derived from piperidine highlights a pathway to novel biomolecules, including enzyme inhibitors and DPP-II inhibitors, showcasing the broad applicability of this chemical structure in pharmaceuticals (Anais Prunier, et al., 2013).
Analytical Method Development
The compound's derivatives have been utilized in developing analytical methods, such as determining non-peptide oxytocin receptor antagonists in human plasma. This illustrates the role of these compounds in facilitating the detection and quantification of therapeutic agents, which is crucial for drug development and therapeutic monitoring (W. Kline, et al., 1999).
Anticancer Potential
There's a significant interest in synthesizing new propanamide derivatives bearing the piperidine structure for their anticancer properties. Such research underscores the ongoing efforts to find more effective and safer cancer treatments, with some derivatives showing promising activity against various cancer cell lines (A. Rehman, et al., 2018).
Molecular Dynamics and Corrosion Inhibition
The compound's derivatives have been investigated for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This research indicates the potential industrial applications of these compounds in protecting metals from corrosion, which is of great importance in extending the life of metal structures and reducing economic losses (S. Kaya, et al., 2016).
Propiedades
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-4-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S2/c1-10-9-11(14)3-4-13(10)21(18,19)15-7-5-12(6-8-15)20(2,16)17/h3-4,9,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHGORFIQPYJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

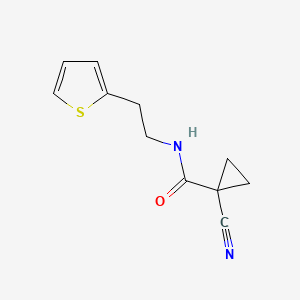



![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2527751.png)
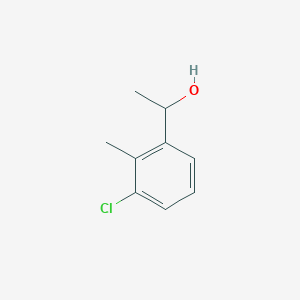
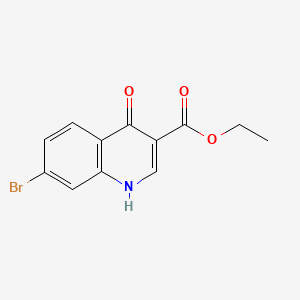
![1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2527755.png)
![2-methoxy-5-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2527759.png)

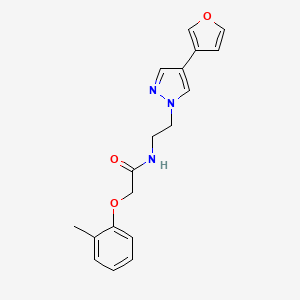
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2527763.png)
![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)
![8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527765.png)